{4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13470389
Molecular Formula: C16H27ClN2O3
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27ClN2O3 |
|---|---|
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | tert-butyl N-[4-[(2-chloroacetyl)-cyclopropylamino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)18-11-4-6-12(7-5-11)19(13-8-9-13)14(20)10-17/h11-13H,4-10H2,1-3H3,(H,18,21) |
| Standard InChI Key | BCQCPAUHWOHKTO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)N(C2CC2)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)N(C2CC2)C(=O)CCl |
Introduction
{4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a synthetic organic compound with a molecular formula of C16H27ClN2O3 and a molecular weight of 330.8 g/mol . It belongs to the class of carbamic acid esters, which are known for their diverse biological activities and potential therapeutic applications. The compound features a cyclohexyl ring, a cyclopropyl group, and a chloroacetyl moiety, contributing to its unique structural properties.
Chemical Identifiers:
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PubChem CID: 66564697
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CAS Number: 1353945-35-3
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InChI: InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)18-11-4-6-12(7-5-11)19(13-8-9-13)14(20)10-17/h11-13H,4-10H2,1-3H3,(H,18,21)
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InChIKey: BCQCPAUHWOHKTO-UHFFFAOYSA-N
Synthesis and Preparation
The synthesis of {4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester typically involves multiple steps, requiring specific conditions such as temperature control and the use of solvents or catalysts to optimize yield and purity. The process may involve the reaction of appropriate precursors under controlled conditions to form the desired compound.
Biological Activities and Potential Applications
Compounds similar to {4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester often exhibit significant biological activities, including anti-inflammatory, analgesic, and antitumor effects. The presence of specific functional groups in this compound may enable it to interact with various biological targets, such as enzymes or receptors involved in disease pathways.
Biological Activity Comparison:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(cyclopropyl)acetamide | Chloroacetamide | Antimicrobial |
| Cyclohexylcarbamic acid | Carbamic acid | Analgesic |
| Tert-butyl carbamate | Carbamate | Insecticidal |
| {4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester | Cyclopropane, Chloroacetyl | Potential therapeutic effects |
Research Findings and Future Directions
Research on {4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is ongoing, with a focus on understanding its interaction with biological systems. Techniques such as molecular docking simulations and in vitro assays are crucial for evaluating its effects on enzyme activity or cell viability, which can help elucidate its mechanism of action and potential therapeutic effects.
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